molecular formula C19H22N4O5S B2925244 Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 326032-68-2

Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2925244
CAS RN: 326032-68-2
M. Wt: 418.47
InChI Key: SMUCWZOADKCKAQ-UHFFFAOYSA-N
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Description

“Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate” is a chemical compound with the molecular formula C19H22N4O5S . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” was determined using a dual-space algorithm and refined by full-matrix least squares against F2 .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .

Scientific Research Applications

Synthesis and Application in Antimicrobial Activity

  • Synthesis of Novel Heterocycles : Studies demonstrate the synthesis of new heterocyclic compounds based on pyrazole, pyran, and pyridine derivatives, showing potential antimicrobial activities. These compounds are synthesized through various chemical reactions, indicating the versatility of sulfonamide and carbamate groups in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Activity

  • Potential Anticancer Agents : Research into pyridine-sulfonamide and phenylcarbamate derivatives has led to compounds with significant in vitro anticancer activity. Some compounds showed promising activity profiles and selectivity toward leukemia, colon cancer, and melanoma cells, highlighting the therapeutic potential of these chemotypes in cancer treatment (Szafrański & Sławiński, 2015).

Herbicidal Activity

  • Herbicide Development : The synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates has been investigated for their herbicidal efficacy. Certain compounds exhibited high herbicidal activity against weeds while being safe for transplanted rice, underscoring the potential of these compounds in agricultural applications. The study also explored the structural requirements for achieving optimal herbicidal activity without phytotoxicity (Nakayama et al., 2012).

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate”, is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

methyl N-[4-[3-(pyridin-3-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-28-19(25)22-15-6-8-17(9-7-15)29(26,27)23-11-3-4-14(13-23)18(24)21-16-5-2-10-20-12-16/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUCWZOADKCKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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